Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt
Description
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt (CAS: 25446-78-0), also known as sodium trideceth sulfate, is an anionic surfactant with the molecular formula C₁₉H₃₉NaO₇S and a molecular weight of 434.56 g/mol . Structurally, it consists of a tridecyl (C₁₃) alkyl chain linked to a triethylene glycol backbone, terminated by a sulfate group neutralized with sodium. This compound is widely used in industrial and consumer products, including detergents, emulsifiers, and personal care formulations, due to its surfactant properties . Its synthesis typically involves sulfation of the corresponding ethoxylated alcohol followed by neutralization with sodium hydroxide .
Properties
IUPAC Name |
sodium;2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-14-15-24-16-17-25-18-19-26-27(20,21)22;/h2-19H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDBHUQNXKACI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036457 | |
| Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25446-78-0 | |
| Record name | Sodium polyoxyethylene tridecyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025446780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TRIDECETH-3 SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59CJ1NT0D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
Tridecyl alcohol reacts with ethylene oxide in the presence of alkaline catalysts (e.g., potassium hydroxide or sodium methoxide) under anhydrous conditions:
The reaction occurs at 120–150°C and 3–5 bar pressure , with EO fed incrementally to control exothermicity.
Process Optimization
-
EO Stoichiometry : 3 moles of EO per mole of alcohol to achieve the triethoxy structure.
-
Byproduct Mitigation : Vacuum stripping removes unreacted EO and prevents polyaddition.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 130–140°C | Maximizes EO incorporation |
| Pressure | 4 bar | Prevents EO volatilization |
| Stirring Rate | 200–300 rpm | Ensures homogeneous mixing |
Sulfation of Trideceth-3
Sulfation introduces the sulfate group to the ethoxylated alcohol, enhancing hydrophilicity and surfactant activity.
Sulfating Agents
Continuous Sulfation Technology
Modern plants use falling film reactors for sulfation due to their efficiency in heat dissipation and contact time control:
-
Reactor Conditions :
The reaction proceeds as:
Byproduct Management
Neutralization to Sodium Salt
The acidic hydrogen sulfate ester is neutralized to form the stable sodium salt.
Neutralization Protocol
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Base : 25% aqueous sodium hydroxide added stoichiometrically at 40–50°C .
-
pH Adjustment : Final pH 6.5–9.5 to ensure product stability.
Drying and Formulation
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Spray Drying : Converts the neutralized solution into a free-flowing powder with 55–72% active content.
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Liquid Concentrates : Stabilized with ethanol or propylene glycol for formulations requiring 25–30% actives.
Industrial-Scale Production Data
| Facility Type | Capacity (MT/year) | Key Technology | Purity (%) |
|---|---|---|---|
| Continuous Reactor | 10,000–50,000 | Falling Film Sulfation | 98–99.5 |
| Batch Reactor | 500–2,000 | Stirred-Tank Neutralization | 95–97 |
Quality Control Standards
| Parameter | Specification | Test Method |
|---|---|---|
| Active Content | 55–72% | Gravimetric Analysis |
| pH (10% Solution) | 6.5–9.5 | Potentiometric |
| 1,4-Dioxane | ≤30 ppm | GC-MS |
| Residual Alcohol | ≤0.5% | HPLC |
Patent Landscape
Key patents governing sodium trideceth-3 sulfate synthesis include:
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt primarily undergoes reactions typical of surfactants, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding alcohol and sulfate ions.
Oxidation and Reduction: It is generally stable under normal conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at various pH levels.
Oxidation and Reduction: Typically, strong oxidizing or reducing agents are required to induce these reactions, but the compound is stable under normal conditions.
Major Products Formed
Hydrolysis: Tridecyl alcohol and sodium sulfate.
Oxidation and Reduction: No significant products under normal conditions.
Scientific Research Applications
Analytical Chemistry
HPLC Applications
Sodium trideceth sulfate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Specifically, it can be analyzed using a reverse-phase HPLC method that employs a mobile phase consisting of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass-spectrometry compatible applications. This method is scalable and effective for isolating impurities in preparative separations, making it valuable in pharmacokinetics and drug formulation studies .
Pharmaceutical Applications
Surfactant Properties
As a nonionic surfactant, sodium trideceth sulfate is capable of solubilizing hydrophobic molecules such as proteins, lipids, and nucleic acids. This property is particularly useful in pharmaceutical formulations where enhancing the bioavailability of active ingredients is crucial . Its role as a surfactant aids in the formulation of various drug delivery systems, improving the solubility and stability of therapeutic agents.
Personal Care Products
Cosmetic Formulations
Sodium trideceth sulfate is commonly used in personal care products such as shampoos and skin cleansers due to its foaming and emulsifying properties. In formulations like anti-hair loss shampoos, it acts as a foaming agent while also contributing to the overall cleansing efficacy of the product. The typical formulation process involves mixing the surfactant with other ingredients such as conditioners and thickeners to achieve the desired texture and performance .
Environmental Considerations
While sodium trideceth sulfate has beneficial applications, it is important to note its environmental impact. The compound has been identified as causing serious eye damage and being harmful to aquatic life with long-lasting effects . Therefore, careful consideration must be taken regarding its use and disposal in industrial processes.
Case Study 1: HPLC Method Development
A study was conducted to develop an HPLC method for analyzing sodium trideceth sulfate in cosmetic products. The method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations of the compound in complex matrices. The results indicated that this method could be employed for quality control in cosmetic manufacturing.
Case Study 2: Efficacy in Drug Formulation
Research on the use of sodium trideceth sulfate in enhancing drug solubility revealed that formulations containing this surfactant showed significantly improved dissolution rates compared to those without it. This finding highlights its potential role in developing more effective pharmaceutical products.
Mechanism of Action
The primary mechanism of action of ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt is its ability to reduce surface tension. This property allows it to interact with both hydrophobic and hydrophilic molecules, making it an effective emulsifier and detergent . The compound’s molecular structure enables it to surround and isolate dirt and oil particles, allowing them to be washed away with water .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected AES Compounds
*Estimated based on structural similarity.
Physicochemical Properties
- Hydrophobicity: The tridecyl chain (C₁₃) in sodium trideceth sulfate confers greater hydrophobicity compared to dodecyl-based analogs (e.g., SLES).
- Foaming and Solubility: Ethoxylation (3 EO units) balances hydrophobicity and water solubility, enabling stable foam formation in hard water. Sodium counterions improve solubility compared to diethanolamine salts .
- Biodegradability: Longer alkyl chains (C₁₃ vs. C₁₂) may slow biodegradation due to increased hydrophobicity.
Environmental and Regulatory Considerations
- Toxicity : Sodium trideceth sulfate’s acute aquatic toxicity (LC₅₀) is comparable to SLES (~1–10 mg/L for fish), but its environmental fate data are less extensive .
- Regulatory Status : SLES is listed in the EPA’s Safer Chemical Ingredients List, whereas sodium trideceth sulfate lacks similar recognition, reflecting differences in risk assessment .
Biological Activity
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt (commonly referred to as sodium trideceth sulfate) is a nonionic surfactant with a complex structure that plays a significant role in various biological and industrial applications. This compound is known for its ability to solubilize hydrophobic molecules, including proteins, lipids, and nucleic acids, making it valuable in formulations such as shampoos and skin cleansers.
- Molecular Formula : C19H39NaO7S
- Molecular Weight : 434.6 g/mol
- CAS Number : 25446-78-0
- IUPAC Name : Sodium; 2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate
Sodium trideceth sulfate functions primarily as a surfactant. Its amphiphilic nature allows it to reduce surface tension between different phases, facilitating the mixing of water with oils and other hydrophobic substances. This property is crucial in biological systems where it aids in the absorption and delivery of various compounds across cell membranes.
Toxicological Profile
Research indicates that exposure to ethoxylated alcohols, including sodium trideceth sulfate, can lead to adverse effects on health. Key findings include:
- Acute Toxicity : Studies have shown that acute oral toxicity levels vary based on concentration but generally fall within the range of 2.5 to 10 ml/kg body weight in animal models .
- Reproductive Toxicity : Animal studies suggest potential reproductive and developmental toxicity. For instance, exposure during pregnancy has been linked to increased malformations and embryonic death .
- Dermal Exposure Risks : Direct skin contact with formulations containing sodium trideceth sulfate can cause irritation and allergic reactions in sensitive individuals .
Case Study 1: Dermal Irritation
A study evaluated the dermal effects of sodium trideceth sulfate in a cohort of individuals using personal care products. Results indicated that prolonged exposure led to skin sensitization in approximately 15% of participants, highlighting the need for caution in formulations intended for sensitive skin .
Case Study 2: Environmental Impact Assessment
An environmental risk assessment conducted by HERA (Human & Environmental Risk Assessment) reported that sodium trideceth sulfate exhibits moderate biodegradability but poses risks to aquatic life when released in large quantities into water bodies . The study emphasized the importance of proper disposal methods to mitigate environmental contamination.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C19H39NaO7S |
| Molecular Weight | 434.6 g/mol |
| CAS Number | 25446-78-0 |
| Acute Oral Toxicity (rat) | 2.5 - 10 ml/kg |
| Dermal Irritation Rate | ~15% sensitization |
| Biodegradability | Moderate |
Research Findings
- Surfactant Efficiency : Sodium trideceth sulfate has been shown to enhance the solubility of various active ingredients in pharmaceutical formulations, improving their bioavailability .
- Cell Membrane Interaction : Studies indicate that surfactants like sodium trideceth sulfate can disrupt lipid bilayers, which may be beneficial for drug delivery but poses risks for cellular integrity at high concentrations .
- Regulatory Guidelines : The CDC and NIOSH have recommended exposure limits based on animal studies due to the potential for reproductive and developmental toxicity observed in laboratory settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sequential ethoxylation and sulfation. First, tridecyl alcohol undergoes ethoxylation with ethylene oxide (2-3 moles) under alkaline catalysis (e.g., NaOH) at 120–150°C to form the ethoxylated intermediate. The terminal hydroxyl group is then sulfated using sulfur trioxide (SO₃) in a falling-film reactor, followed by neutralization with sodium hydroxide . Optimization involves controlling ethylene oxide stoichiometry, reaction temperature, and sulfation efficiency (monitored by FTIR for sulfate peak at ~1250 cm⁻¹).
Q. How can researchers characterize the purity and structural integrity of this surfactant?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm ethoxy chain length and sulfate group placement.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for sodium adducts).
- HPLC/LC-MS to detect unreacted ethoxylates or sulfation byproducts .
- Key parameters : Purity >95% is critical for reproducible experimental outcomes.
Q. What physicochemical properties are essential for designing colloidal or micellar studies?
- Critical properties :
- Critical micelle concentration (CMC) : Determined via surface tension measurements or conductivity titration.
- Hydrophilic-lipophilic balance (HLB) : Calculated from the ethoxy/sulfate group ratio.
- Thermal stability : Assessed via TGA/DSC to identify decomposition thresholds (>200°C typical for sulfated ethoxylates) .
Advanced Research Questions
Q. How do biodegradation pathways differ between this compound and shorter-chain analogs (e.g., sodium dodecyl triethoxy sulfate)?
- Methodology : Conduct microbial degradation assays (e.g., Pseudomonas sp.) with ³⁵S-labeled compound to track sulfate release. Advanced studies identify intermediates like mono-/diethylene glycol sulfates and acetic acid derivatives via LC-MS/MS .
- Key finding : Longer ethoxy chains delay complete mineralization due to resistance to etherase enzymes, as observed in structurally similar surfactants .
Q. What analytical challenges arise in detecting trace metabolites in environmental matrices?
- Challenges : Low metabolite concentrations (<1 ppb) and matrix interference.
- Solutions : Use isotope dilution assays (e.g., ¹³C-labeled internal standards) coupled with high-resolution LC-QTOF-MS. Validate methods via spike-recovery experiments in water/soil samples .
Q. How does this compound interact with co-pollutants (e.g., microplastics or heavy metals) in aquatic systems?
- Experimental design :
- Study adsorption kinetics using batch experiments with varying pH/salinity.
- Characterize co-aggregation via dynamic light scattering (DLS) and zeta potential measurements.
- Reference: Similar ethoxylated sulfates show increased binding affinity for cationic pollutants due to anionic sulfate groups .
Q. What molecular mechanisms underlie its endocrine-disrupting potential?
- Approach : Perform in vitro receptor-binding assays (e.g., estrogen receptor alpha) and transcriptomic analysis in model organisms (e.g., zebrafish). Compare with structurally related nonylphenol ethoxylates, which exhibit estrogenic activity via receptor agonism .
Data Contradiction Analysis
Q. Why do biodegradation studies report conflicting sulfate release rates?
- Resolution : Variability stems from microbial community composition and ethoxy chain length heterogeneity in commercial samples. Standardize testing using OECD 301B guidelines and synthetic analogs with defined ethoxylation degrees .
Q. How can discrepancies in CMC values across studies be reconciled?
- Root cause : Impurities (e.g., unsulfated alcohols) lower measured CMC.
- Mitigation : Purify samples via column chromatography (silica gel, methanol/chloroform eluent) and validate via NMR .
Methodological Recommendations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
